molecular formula C10H22ClNO B2568671 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride CAS No. 59288-29-8

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride

Cat. No.: B2568671
CAS No.: 59288-29-8
M. Wt: 207.74
InChI Key: DLFABHIDOXCJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride is an organic compound that features a tert-butylamino group attached to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable ketone precursor. One common method involves the reaction of 3,3-dimethylbutan-2-one with tert-butylamine in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted amines or other derivatives.

Scientific Research Applications

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

    tert-Butylamine: Shares the tert-butylamino group but lacks the ketone structure.

    3,3-Dimethylbutan-2-one: Similar ketone structure but without the tert-butylamino group.

    Bupropion hydrochloride: Contains a similar tert-butylamino group and is used as an antidepressant.

Uniqueness: 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride is unique due to its combination of the tert-butylamino group and the dimethylbutanone structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride (also known as 1-amino-3,3-dimethylbutan-2-one hydrochloride) is a chemical compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₄ClNO
  • Molecular Weight : Approximately 151.63 g/mol
  • Structural Features : The compound contains a tert-butyl group attached to an amino group, which is further connected to a dimethylbutanone structure. The hydrochloride form enhances solubility in water and stability under various conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The tert-butylamino group can modulate enzyme activity by binding to active sites, influencing metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, potentially affecting signaling pathways that regulate cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-2-methylpropan-1-olSimple amino alcoholLower molecular weight; less sterically hindered
1-Amino-3-methylbutan-2-oneMethyl group instead of tert-butylDifferent steric properties affecting reactivity
4-Amino-2-methylpentan-2-oneLonger carbon chainVarying biological activity due to chain length
1-Amino-4-methylpentan-2-oneSimilar backbone with a different substitutionPotentially different pharmacological effects

This comparison illustrates how the steric configuration and functional groups influence the biological activity of each compound .

Case Studies and Research Findings

Recent studies have focused on the biological interactions and therapeutic potentials of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can affect cell viability and proliferation in various cell lines. Specific assays have shown dose-dependent effects on cellular metabolism.
  • Animal Models : Preliminary studies using animal models indicate potential neuroprotective effects, with observed improvements in behavioral assays following administration of the compound.
  • Pharmacokinetics : Investigations into the pharmacokinetics reveal that the compound has favorable absorption characteristics when administered orally or intravenously, suggesting practical applications in therapeutic settings .

Properties

IUPAC Name

1-(tert-butylamino)-3,3-dimethylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2,3)8(12)7-11-10(4,5)6;/h11H,7H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFABHIDOXCJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.